molecular formula C12H13N5O2S B3722358 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE

Cat. No.: B3722358
M. Wt: 291.33 g/mol
InChI Key: OVLKJHYMKBMHCL-UHFFFAOYSA-N
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Description

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a pyridine ring, and a sulfanyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include acyl chlorides, amines, and thiols under controlled conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE stands out due to its unique combination of pyrimidine and pyridine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-7-2-3-14-9(4-7)16-11(19)6-20-12-15-8(13)5-10(18)17-12/h2-5H,6H2,1H3,(H,14,16,19)(H3,13,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLKJHYMKBMHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE

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